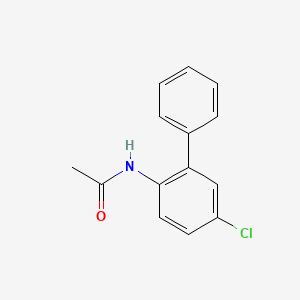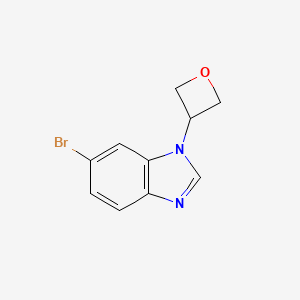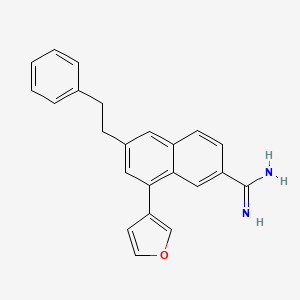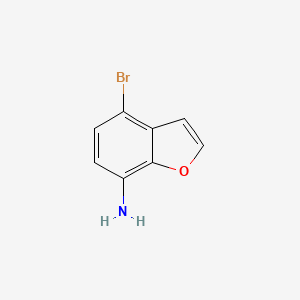
n-(5-Chlorobiphenyl-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a biphenyl structure with a chlorine atom at the 5-position and an acetamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide typically involves the reaction of 5-chloro-2-aminobiphenyl with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid. The general reaction scheme is as follows:
5-Chloro-2-aminobiphenyl+Acetic anhydride→N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide+Acetic acid
Industrial Production Methods
In an industrial setting, the production of N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential as a pharmaceutical agent for treating various diseases is ongoing.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Chloro-2-hydroxyphenyl)acetamide
- N-(4-Chlorophenyl)acetamide
- N-(2-Chlorophenyl)acetamide
Uniqueness
N-(5-Chloro[1,1’-biphenyl]-2-yl)acetamide is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to other acetamides
Propriétés
Numéro CAS |
7148-08-5 |
|---|---|
Formule moléculaire |
C14H12ClNO |
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
N-(4-chloro-2-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12ClNO/c1-10(17)16-14-8-7-12(15)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Clé InChI |
VRMSORZKLFAZRT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)
![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)

![3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13913541.png)



![carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)




